molecular formula C20H12F2N2O3S2 B2688329 2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-54-8

2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

Cat. No. B2688329
CAS RN: 477869-54-8
M. Wt: 430.44
InChI Key: BIGYOFWAWDORRN-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole (DFN-BT) is a newly synthesized compound that has been studied for its potential applications in a variety of areas. It is a heterocyclic compound that belongs to the benzothiazole family of compounds and is composed of a sulfanyl group attached to a benzothiazole ring. The 2,4-difluorophenoxy group is attached to the 2-nitrophenyl group, which is connected to the sulfanyl group. DFN-BT has been studied for its potential use in scientific research, drug development, and medical applications.

Scientific Research Applications

Transparent Aromatic Polyimides

A study on transparent aromatic polyimides, derived from thiophenyl-substituted benzidines, showcased their high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, synthesized through a two-step thermal polycondensation process, demonstrated potential applications in optoelectronic devices due to their transparency and colorlessness in the visible region, alongside their high refractive indices (1.7112–1.7339) (Tapaswi et al., 2015).

Antimycobacterial Activity

Research into heterocyclic benzazole derivatives, including benzothiazole compounds, has shown antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Compounds with nitro and thioamide groups were identified as particularly active, indicating their potential in developing treatments for mycobacterial infections (Kočí et al., 2002).

Fluorescent Probes for Sensing

The synthesis and application of benzothiazole and benzoxazole derivatives for creating fluorescent probes capable of sensing pH changes and specific metal cations have been explored. These compounds, due to their high sensitivity to pH and selective metal cation detection, hold promise in biochemical sensing and imaging applications (Tanaka et al., 2001).

Redox Condensation Reactions

A novel redox condensation process involving elemental sulfur was examined for synthesizing 2-arylbenzothiazoles. This method leverages elemental sulfur's dual role as both electron donor and acceptor, highlighting a sustainable approach to synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Nguyen et al., 2014).

Anti-Helicobacter pylori Agents

Investigations into benzimidazole derivatives have led to the identification of compounds with potent activity against Helicobacter pylori. These studies provide a foundation for developing new treatments for infections caused by this pathogen, crucial for addressing antibiotic resistance and improving gastrointestinal health (Carcanague et al., 2002).

properties

IUPAC Name

2-[4-[(2,4-difluorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYOFWAWDORRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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